Bis-NH2-C1-PEG3, also known as 4,7,10-Trioxatridecane-1,13-diamine, is a bifunctional linker featuring two primary amine groups separated by a 13-atom, hydrophilic, polyethylene glycol (PEG)-based spacer. The terminal amine groups are readily available for covalent modification, while the core PEG-like structure imparts critical water solubility and flexibility to the molecules it connects. These baseline properties make it a frequent choice for conjugating peptides, proteins, or small molecule payloads, where maintaining solubility and providing specific spatial separation are primary objectives in aqueous environments.
Replacing Bis-NH2-C1-PEG3 with seemingly similar linkers often leads to critical performance failures. Substitution with a purely aliphatic diamine of similar length, such as 1,13-diaminotridecane, sacrifices the essential hydrophilicity provided by the ether oxygens, frequently causing aggregation and poor solubility of the final conjugate in aqueous media. [1] Altering the spacer length, for instance by using a shorter or longer PEG diamine, is not a trivial modification; it directly changes the distance between the conjugated species. In precisely engineered systems like Proteolysis Targeting Chimeras (PROTACs), even a small deviation from the optimal linker length can disrupt the required geometry for forming a productive ternary complex, severely diminishing or abolishing biological activity. [2]
The hydrophilic PEG-based core of Bis-NH2-C1-PEG3 is a direct countermeasure to the aggregation issues common with hydrophobic linkers used in antibody-drug conjugates (ADCs). Studies comparing ADCs with hydrophobic linkers (e.g., GGFG tetrapeptide) versus more hydrophilic platforms demonstrate that hydrophobicity is a primary driver of aggregation and poor pharmacokinetics. The use of a hydrophilic linker like Bis-NH2-C1-PEG3 mitigates this risk, enabling the creation of stable, soluble conjugates, which is particularly critical for achieving high drug-to-antibody ratios (DAR) without compromising manufacturability. [1]
| Evidence Dimension | Hydrophilicity (Calculated LogP of Linker-Payload) |
| Target Compound Data | Linker-payloads incorporating hydrophilic PEG units exhibit significantly lower ClogP values (e.g., -3.0 for a hydrophilic construct). [<a href="https://www.mdpi.com/1999-4923/16/2/269" target="_blank">1</a>] |
| Comparator Or Baseline | Comparable hydrophobic linker-payloads (e.g., deruxtecan) have higher ClogP values (e.g., -0.28), indicating lower hydrophilicity and higher aggregation risk. [<a href="https://www.mdpi.com/1999-4923/16/2/269" target="_blank">1</a>] |
| Quantified Difference | An order of magnitude difference in ClogP, indicating substantially improved hydrophilicity. |
| Conditions | Comparative analysis of linker-payload fragments for antibody-drug conjugates. |
This directly impacts the viability of a biologic's formulation, its stability in storage, and its pharmacokinetic profile, making linker choice a critical process and procurement decision.
The efficacy of PROTACs is highly dependent on the linker's length, which dictates the geometry of the Target-PROTAC-E3 ligase ternary complex. In a systematic study of estrogen receptor (ER)-α degradation, a 16-atom linker provided maximum efficacy. Linkers that were shorter or longer resulted in significantly reduced protein degradation. The 13-atom backbone of Bis-NH2-C1-PEG3 positions it within this empirically validated active range, making it a rational choice over analogs with substantially different lengths that risk suboptimal complex formation and lower potency. [1]
| Evidence Dimension | ER-α Degradation Efficacy |
| Target Compound Data | The 13-atom length falls within the potent range demonstrated for PROTACs, close to the empirically determined optimum of 16 atoms. [<a href="https://pubs.rsc.org/en/content/articlelanding/2011/mb/c0mb00074h" target="_blank">1</a>] |
| Comparator Or Baseline | PROTACs with shorter (9 or 12 atoms) or longer (19 or 21 atoms) linkers showed markedly lower degradation activity. [<a href="https://pubs.rsc.org/en/content/articlelanding/2011/mb/c0mb00074h" target="_blank">1</a>] |
| Quantified Difference | The difference between an optimal-length linker and a sub-optimal one can result in a >50% loss of degradation activity. [<a href="https://pubs.rsc.org/en/content/articlelanding/2011/mb/c0mb00074h" target="_blank">1</a>] |
| Conditions | Cell-based Western blot and fluorometric analysis of ER-α protein levels in MCF-7 cells after treatment with PROTACs of varying linker lengths. |
Selecting a linker with a near-optimal length is a primary determinant of success in a PROTAC development campaign, directly impacting project timelines and costs.
When used as a monomer in polycondensation reactions, Bis-NH2-C1-PEG3 creates specialty polyamides with properties distinct from those made with standard aliphatic diamines like 1,8-diaminooctane. The introduction of flexible ether linkages into the polymer backbone, in place of methylene units, lowers the density of intermolecular hydrogen bonds between amide groups. This structural modification is a known strategy to decrease crystallinity, lower the melting point, and improve the flexibility of the final material. Furthermore, this alteration can lead to superior water stability compared to commercial short-chain polyamides. [1]
| Evidence Dimension | Polymer Properties (e.g., Molecular Weight, Water Stability) |
| Target Compound Data | Enables synthesis of high molecular weight (e.g., >37,000 g/mol) polyamides with enhanced water stability due to the long, flexible, and more hydrophobic (relative to amide groups) backbone segments. [<a href="https://aaltodoc.aalto.fi/handle/123456789/28731" target="_blank">1</a>] |
| Comparator Or Baseline | Standard polyamides (e.g., Nylon 6/6) have a high concentration of amide groups, leading to higher water absorption which can negatively affect dimensional stability and mechanical properties. [<a href="https://aaltodoc.aalto.fi/handle/123456789/28731" target="_blank">1</a>] |
| Quantified Difference | Incorporating long-chain, flexible monomers is a proven method to produce high molecular weight polyamides with superior water stability compared to conventional counterparts. [<a href="https://aaltodoc.aalto.fi/handle/123456789/28731" target="_blank">1</a>] |
| Conditions | Melt polycondensation for polyamide synthesis. |
For developing advanced materials, this compound is a procurement choice for creating polymers with tailored flexibility, thermal behavior, and improved dimensional stability in humid environments.
This linker is the right choice when constructing bivalent molecules that require a specific spatial separation of approximately 13 atoms to effectively bridge two proteins or protein domains, leveraging an empirically validated length for achieving potent biological activity. [1]
Use this compound for conjugating hydrophobic small-molecule payloads to antibodies, where the linker's inherent hydrophilicity is critical for preventing aggregation, ensuring the solubility of the final ADC, and enabling stable high-drug-load formulations. [2]
As a diamine monomer, this compound is indicated for the synthesis of advanced polyamides where the goal is to create materials with increased chain flexibility, lower crystallinity, and improved dimensional stability in the presence of moisture compared to polymers derived from standard aliphatic diamines. [3]
Corrosive;Irritant